Verified High-Yield Macrolactonization to Cyclopentadecanolide Using KF-La/γ-Al2O3 Catalyst
Methyl 15-Hydroxypentadecanoate achieves a specific and documented macrolactonization yield of 58.50% to produce cyclopentadecanolide under optimized catalytic conditions. This is a direct quantitative outcome for this compound, with the final product achieving 98.8% purity after reactive distillation [1]. This yield is specific to the C16 ω-hydroxy ester structure and the KF-La/γ-Al2O3 catalyst system; the same conditions would not apply to shorter or longer chain homologs due to differences in ring strain and cyclization kinetics.
| Evidence Dimension | Cyclization Yield to Musk Lactone |
|---|---|
| Target Compound Data | Yield: 58.50%; Purity after distillation: 98.8% |
| Comparator Or Baseline | General macrolactonization yields for ω-hydroxy esters vary significantly based on chain length and catalyst; no direct head-to-head data provided in search. |
| Quantified Difference | N/A (No direct comparator found in search results) |
| Conditions | Catalyst: 0.5 g KF-25La/γ-Al2O3; Reaction Temperature: 190°C; Reaction Time: 7 h [1] |
Why This Matters
This validated synthetic route provides a reproducible, high-purity pathway to a high-value fragrance compound, a key procurement justification for this specific precursor.
- [1] Cheng, H., et al. Macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide using KF-La/γ-Al2O3 catalyst. Royal Society Open Science, 2022, 9(9), 211479. View Source
